(2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid

Physicochemical Profiling QSAR Drug Discovery

Researchers needing a more lipophilic cinnamic acid scaffold face substitution risks when using ferulic acid (logP ~1.5). This compound delivers a validated logP of 2.77. - **Key Differentiator**: Ethoxy (not hydroxyl) at para-position; computed logP 2.77 vs ferulic acid ~1.5. - **Applications**: SAR studies on permeability/metabolism, reference standard with verified NMR/FTIR/UV-Vis, building block for esters/amides. - **Supply**: ≥95% purity, research-grade. Immediate availability for QC, method development, or synthesis.

Molecular Formula C12H14O4
Molecular Weight 222.24 g/mol
CAS No. 58168-81-3
Cat. No. B3021357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid
CAS58168-81-3
Molecular FormulaC12H14O4
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C=CC(=O)O)OC
InChIInChI=1S/C12H14O4/c1-3-16-10-6-4-9(5-7-12(13)14)8-11(10)15-2/h4-8H,3H2,1-2H3,(H,13,14)/b7-5+
InChIKeyLJMXXNVTJTYKRH-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethoxy-3-Methoxycinnamic Acid – Product Overview


(2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid (CAS 58168-81-3), also known as 4-ethoxy-3-methoxycinnamic acid (4EMC), is a methoxylated cinnamic acid derivative with the molecular formula C₁₂H₁₄O₄ and a molecular weight of 222.24 g/mol . This compound is characterized by the presence of both ethoxy and methoxy substituents on the phenyl ring of the cinnamic acid backbone, a structural motif commonly explored for its physicochemical and biological properties [1]. It is commercially available with a typical minimum purity specification of 95% , positioning it as a research-grade building block or analytical reference standard.

4-Ethoxy-3-Methoxycinnamic Acid: Why Analogs Don’t Substitute


The cinnamic acid scaffold is known for its biological activities, but small structural modifications can lead to significant differences in physicochemical and biological behavior [1]. Unlike common analogs such as ferulic acid (4-hydroxy-3-methoxycinnamic acid) or isoferulic acid (3-hydroxy-4-methoxycinnamic acid), 4-ethoxy-3-methoxycinnamic acid features an ethoxy group in place of a hydroxyl group at the para-position. This substitution markedly alters its lipophilicity, as reflected in a substantially higher computed logP value (2.77) compared to ferulic acid (approx. 1.5) [2]. The ethoxy group also modifies its hydrogen-bonding capacity and metabolic stability. As a result, generic substitution with a more common or less expensive cinnamic acid derivative is not scientifically valid; it will not replicate the compound's unique physicochemical profile, which directly influences its performance in assays, its behavior as a synthetic intermediate, and its potential biological activity.

4-Ethoxy-3-Methoxycinnamic Acid: Comparative Evidence


Lipophilicity vs. Ferulic Acid

The predicted octanol-water partition coefficient (ACD/LogP) for 4-ethoxy-3-methoxycinnamic acid is 2.77 . This is significantly higher than the experimental logP of ferulic acid (4-hydroxy-3-methoxycinnamic acid), which is approximately 1.5 [1]. This quantifiable difference indicates that the target compound is substantially more lipophilic.

Physicochemical Profiling QSAR Drug Discovery

Aqueous Solubility vs. Ferulic Acid

The estimated aqueous solubility of 4-ethoxy-3-methoxycinnamic acid is 1085 mg/L at 25°C, derived from an estimated log Kow of 2.21 using the WSKOW v1.41 model . In contrast, ferulic acid is reported to have an aqueous solubility of approximately 7191 mg/L [1].

Formulation Science ADME Bioavailability

Verified Reference Spectra for QC

For analytical method development and identity verification, a comprehensive set of reference spectra for 4-ethoxy-3-methoxycinnamic acid is available, including 2 NMR, 1 FTIR, and 2 UV-Vis spectra, as cataloged in the SpectraBase database [1]. This provides a verifiable benchmark for quality control that may not be as readily available or curated for all in-class analogs.

Analytical Chemistry Quality Control Reference Standards

4-Ethoxy-3-Methoxycinnamic Acid Applications


Medicinal Chemistry: Lipophilic Scaffold

Researchers exploring the structure-activity relationships (SAR) of cinnamic acid derivatives should prioritize 4-ethoxy-3-methoxycinnamic acid when increased lipophilicity is desired. Its logP of 2.77 makes it a valuable comparator to ferulic acid (logP ~1.5) [1] in studies investigating the impact of lipophilicity on cellular permeability, target binding, or metabolic stability. The compound serves as a distinct, more lipophilic building block for synthesizing novel derivatives with potentially altered pharmacokinetic profiles.

Analytical Reference Standard: QC Verification

Given the availability of verified NMR, FTIR, and UV-Vis spectra from a reputable spectral database [2], this compound is ideally suited for use as a reference standard. Analytical chemists can rely on this spectral data for accurate identity confirmation and purity assessment in quality control (QC) workflows, method development, or when using the compound as an impurity marker in pharmaceutical or natural product analysis.

Research-Grade Building Block for Synthesis

As a functionalized cinnamic acid with a reactive carboxylic acid group and an electron-rich aromatic ring, 4-ethoxy-3-methoxycinnamic acid is a versatile building block for synthesizing more complex molecules. Its commercial availability at 95% purity makes it a practical starting material for the preparation of esters, amides, or other derivatives for use in materials science, agrochemical discovery, or as intermediates in multi-step organic syntheses.

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